5alpha-Reductase Type 1 Inhibition: A 1.75-Fold Potency Advantage Over Benzethonium Chloride
In a direct head-to-head study evaluating off-target effects of oxygenated benzalkonium-like disinfectants on human 5alpha-reductase type 1 (5alpha-R1), methylbenzethonium chloride exhibited superior inhibitory potency compared to benzethonium chloride [1].
| Evidence Dimension | Inhibition of human 5alpha-R1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.01 µM |
| Comparator Or Baseline | Benzethonium chloride: IC50 = 8.80 µM |
| Quantified Difference | Methylbenzethonium chloride is 1.75-fold more potent (43% lower IC50). |
| Conditions | In vitro enzyme inhibition assay using human 5alpha-R1. |
Why This Matters
This specific difference in off-target enzyme inhibition is critical for researchers studying endocrine disruption or neurosteroid pathways, where even small potency shifts can alter experimental outcomes and safety assessments.
- [1] Structural determinants of oxygenated benzalkonium-like disinfectants as human and rat 5alpha-reductase 1 inhibitors: Integrated SPR binding analysis with docking. (2024). View Source
